molecular formula C18H16BrN3O2 B10992831 N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide

Cat. No.: B10992831
M. Wt: 386.2 g/mol
InChI Key: NOWJRTZVADQPDX-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

    Acetylation of 4-aminophenylacetic acid: The starting material, 4-aminophenylacetic acid, is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenylacetic acid.

    Bromination of indole: Indole is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to form 4-bromoindole.

    Coupling reaction: The N-(4-acetylamino)phenylacetic acid is then coupled with 4-bromoindole using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom in the indole ring. This bromine atom can significantly influence the compound’s reactivity and biological activity compared to other similar compounds with different substituents. The specific substitution pattern can also affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-13-5-7-14(8-6-13)21-18(24)11-22-10-9-15-16(19)3-2-4-17(15)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

NOWJRTZVADQPDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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